molecular formula C13H16N2OS B10973289 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide

Cat. No.: B10973289
M. Wt: 248.35 g/mol
InChI Key: DGHFUFHOSHQWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of a β-keto ester with a thiourea in the presence of a base . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison: N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide is unique due to its specific substitution pattern and potential biological activities. While similar compounds like sulfathiazole and ritonavir are well-known for their antimicrobial and antiretroviral properties, respectively, this compound offers a different set of activities and applications, particularly in the context of anti-inflammatory and anticancer research .

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-phenylbutanamide

InChI

InChI=1S/C13H16N2OS/c16-12(15-13-14-9-10-17-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15,16)

InChI Key

DGHFUFHOSHQWRE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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